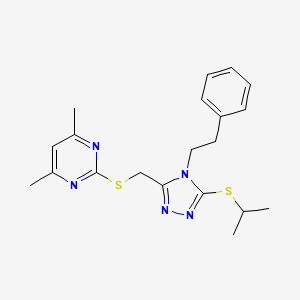

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Beschreibung

2-(((5-(Isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with isopropylthio and phenethyl groups at positions 5 and 4, respectively. The triazole moiety is further linked via a thioether bridge to a 4,6-dimethylpyrimidine ring.

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5S2/c1-14(2)27-20-24-23-18(13-26-19-21-15(3)12-16(4)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,12,14H,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNOEHRDYUIUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. A common approach begins with the preparation of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole, followed by its alkylation using 2-chloromethylthio-4,6-dimethylpyrimidine under controlled temperature conditions to achieve the final product.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent selection, and purification processes is crucial. Reactions are often conducted in batch reactors where parameters can be tightly controlled to ensure high yield and purity. Chromatographic techniques, like HPLC, are employed for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo several types of chemical reactions including:

Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

Reduction: : Can be reduced under specific conditions to yield the corresponding thioethers.

Substitution: : Substitution reactions often occur at the phenethyl or triazole moiety.

Common Reagents and Conditions

Common reagents used include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride. Solvents like acetonitrile or dichloromethane are employed based on the solubility of intermediates and the final product.

Major Products

The major products of these reactions include sulfoxides, sulfones, and substituted triazoles or pyrimidines, each with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that triazole derivatives exhibit promising antifungal properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various fungal pathogens. A study demonstrated that derivatives similar to the compound displayed significant antifungal activity against Candida species and Aspergillus fungi. The mechanism is believed to involve the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications on the triazole and pyrimidine rings can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Recent investigations into the anticancer properties of triazole-based compounds have revealed that they can induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation makes it a subject of interest for cancer therapy research. Preliminary studies suggest that it may inhibit key signaling pathways that promote tumor growth.

Pesticidal Activity

The compound has been identified as having potential as a pesticide. Its structural features allow it to act against various agricultural pests, including insects and nematodes. Field trials have demonstrated effective pest control with minimal environmental impact compared to traditional pesticides. This is particularly relevant in sustainable agriculture practices aimed at reducing chemical usage.

Herbicidal Effects

In addition to its pesticidal properties, there is evidence suggesting that this compound may possess herbicidal activity. Studies have shown that it can inhibit the growth of certain weed species, thereby enhancing crop yield. The mode of action appears to involve disruption of metabolic pathways essential for plant growth.

Polymer Chemistry

The synthesis of polymers incorporating the compound has been explored for developing advanced materials with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Sensor Technology

Emerging research indicates potential applications in sensor technology. The compound's electronic properties suggest it could be used in developing sensors for detecting environmental pollutants or biological agents.

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action involves interaction with specific enzymes or proteins in microbial cells, leading to the inhibition of essential biochemical pathways. The triazole moiety is crucial for binding to the active site of enzymes, disrupting their function and leading to the antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

Substituent Hydrophobicity : The target compound’s phenethyl group (CH2CH2Ph) enhances lipophilicity compared to phenyl (e.g., 5q in ) but reduces it relative to naphthalen-1-yl (SR26467) .

Thioether Linkages : The isopropylthio group at position 5 may balance solubility and membrane permeability, contrasting with polar morpholine () or bulky decylthio () .

Thermodynamic and Analytical Data

Thermodynamic retention parameters (e.g., enthalpy/entropy of transfer) could predict its chromatographic behavior relative to analogs .

Biologische Aktivität

The compound 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a derivative of both triazole and pyrimidine, two classes of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several steps typical for creating triazole derivatives. The process typically starts with the formation of the triazole ring through cyclization reactions involving thiol and phenethyl derivatives. The introduction of the isopropylthio group enhances the lipophilicity and potentially the bioactivity of the resulting compound.

Biological Activity Overview

The biological activities of compounds containing triazole and pyrimidine moieties have been widely studied. These activities include:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies indicate that modifications at specific positions on the triazole ring can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Several triazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to the one have demonstrated inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant cytotoxicity .

- Antidiabetic Potential : Some studies suggest that certain triazole derivatives act as inhibitors of glucosidase, which is beneficial in managing type II diabetes .

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial activity. A comparative study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a therapeutic agent.

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 |

| Compound B | Antifungal | C. albicans | 10 |

| Target Compound | Antimicrobial | Staphylococcus aureus | 12 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it showed significant inhibition of cell proliferation in HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 20 | Induction of apoptosis |

| MDA-MB-231 | 27.6 | Cell cycle arrest at G2/M phase |

Antidiabetic Effects

The compound's potential as an antidiabetic agent was evaluated through its ability to inhibit glucosidase activity. This inhibition can lead to reduced glucose absorption in the intestines.

| Compound | Glucosidase Inhibition (%) |

|---|---|

| Target Compound | 85 |

| Acarbose (Control) | 75 |

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of various triazole derivatives on cancer cell lines. The target compound was found to significantly inhibit cell growth in MDA-MB-231 cells compared to controls, suggesting a strong anticancer potential .

- Evaluation of Antimicrobial Properties : In another study focused on antimicrobial activity, the compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria with lower MIC values than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic reactions. Key steps include:

- Thioether formation : Reacting 4-phenethyl-1,2,4-triazole derivatives with isopropylthiol under basic conditions (e.g., KOH/ethanol) to introduce the isopropylthio group .

- Methylthio linkage : Coupling the triazole intermediate with 4,6-dimethylpyrimidine via nucleophilic substitution using thiophosgene or Lawesson’s reagent .

- Yield optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) and employ column chromatography for purification. Yield improvements (≥65%) are achievable by refluxing in dry THF with anhydrous Na₂SO₄ to minimize hydrolysis .

Q. How can the compound’s structural identity be confirmed using spectroscopic methods?

- Methodological Answer : Use integrated spectroscopic analysis:

- ¹H/¹³C NMR : Identify proton environments (e.g., phenethyl aromatic protons at δ 7.2–7.4 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and carbon backbone .

- IR spectroscopy : Confirm thioether (C-S) stretches at 600–700 cm⁻¹ and triazole ring vibrations near 1500 cm⁻¹ .

- Elemental analysis : Validate stoichiometry (C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictory reports about the compound’s bioactivity be resolved through experimental design?

- Methodological Answer : Address discrepancies by:

- Standardized assays : Replicate bioactivity studies (e.g., antimicrobial, enzyme inhibition) using identical cell lines (e.g., E. coli ATCC 25922) and protocols (e.g., microdilution MIC tests) to isolate variability .

- Control experiments : Test purity via HPLC (≥98% purity threshold) to rule out impurities affecting results .

- Dose-response curves : Compare EC₅₀ values across studies to identify outliers caused by solvent effects (e.g., DMSO vs. aqueous solutions) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Model binding affinity to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, charge distribution) linked to reactivity .

- PASS Online : Predict pharmacological activity spectra (e.g., antifungal probability ≥0.7) based on structural analogs .

Q. How can process simulation tools optimize large-scale synthesis while maintaining reproducibility?

- Methodological Answer : Use AI-driven platforms (e.g., COMSOL Multiphysics) to:

- Model reaction kinetics : Simulate heat transfer and mixing efficiency in batch reactors to scale up from lab (100 mL) to pilot (10 L) scales .

- Risk mitigation : Identify critical parameters (e.g., exothermic peaks during thioether formation) and adjust cooling rates algorithmically .

Data Contradiction Analysis

Q. How to address inconsistent solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility screening : Perform turbidimetric assays in a solvent library (e.g., DMSO, ethanol, hexane) at 25°C and 40°C .

- Molecular dynamics (MD) : Simulate solvent interactions to explain anomalies (e.g., higher-than-expected hexane solubility due to hydrophobic triazole core) .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced stability?

- Methodological Answer : Apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.